Benzyl-d7 alcohol

Descripción general

Descripción

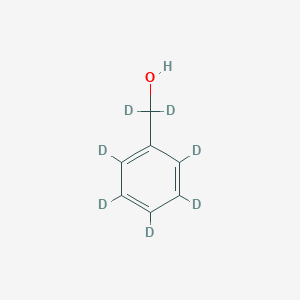

Its chemical formula is C6D5CD2OH, and it has a molecular weight of 115.18 g/mol . This compound is commonly used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl-d7 alcohol can be synthesized through the reaction of benzyl bromide with deuterated sodium hydroxide (D7OD). This reaction involves a nucleophilic substitution where the bromine atom in benzyl bromide is replaced by the deuterium atom from D7OD .

Industrial Production Methods: Industrial production of this compound typically involves the same nucleophilic substitution reaction but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction conditions to optimize the production .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form benzaldehyde-d7. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form toluene-d8 using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrogen chloride gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Benzaldehyde-d7.

Reduction: Toluene-d8.

Substitution: Benzyl chloride-d7.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Mass Spectrometry (MS)

Benzyl-d7 alcohol is extensively used as an internal standard in mass spectrometry. In this context, it helps improve the accuracy and reproducibility of quantitative measurements by compensating for variations in sample preparation and instrument performance. By comparing the signal of the target molecule to that of this compound, researchers can achieve more reliable data outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, this compound serves as a reference compound due to the distinct magnetic properties of deuterium compared to hydrogen. This property allows for enhanced resolution and clarity in spectral analysis, enabling detailed insights into molecular structures and dynamics.

Biological Research

Tracing and Kinetic Studies

this compound's isotopic labeling makes it particularly valuable in tracing experiments and kinetic studies within biological systems. It can be used to track metabolic pathways and reaction mechanisms with greater precision than its non-deuterated counterparts. This capability is crucial in pharmacokinetics and drug metabolism studies.

Product Safety Assessments

Cosmetics and Personal Care Products

Recent studies have highlighted the application of this compound in evaluating the safety of cosmetic products. Its use as a surrogate in bioanalytical methods allows researchers to assess the potential risks associated with various ingredients, particularly preservatives and fragrances that may cause allergic reactions or other adverse effects . The quantitative recovery rates observed in such studies range from 79% to 117%, indicating its reliability as a testing standard .

Toxicological Studies

This compound has been implicated in several toxicological assessments due to its structural similarity to benzyl alcohol. Reports of acute intoxication highlight the importance of understanding its effects when inhaled or absorbed through the skin. For instance, case studies have documented instances where exposure led to symptoms resembling those seen in other forms of intoxication, emphasizing the need for careful monitoring of exposure levels .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and other related compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Benzyl Alcohol | C₆H₅CH₂OH | Non-deuterated; more widely studied |

| Ethanol | C₂H₅OH | Shorter carbon chain; different biological activity |

| Benzyl-d6 Alcohol | C₆D₅CD₃OH | Contains six deuterium atoms; less common |

| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | Additional carbon; different reactivity profile |

The unique isotopic labeling of this compound provides distinct advantages in experimental conditions, particularly in tracing reaction mechanisms compared to its non-deuterated analogs.

Mecanismo De Acción

The mechanism of action of benzyl-d7 alcohol is primarily related to its use as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures. In biological studies, the deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems .

Comparación Con Compuestos Similares

Benzyl alcohol: The non-deuterated form of benzyl-d7 alcohol, with the chemical formula C7H8O.

Toluene-d8: A deuterated form of toluene, with the chemical formula C7D8.

Benzaldehyde-d7: A deuterated form of benzaldehyde, with the chemical formula C7D6O.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. Compared to its non-deuterated counterpart, this compound offers enhanced sensitivity and accuracy in analytical applications .

Actividad Biológica

Benzyl-d7 alcohol, also known as Benzenemethanol-d7, is a deuterated derivative of benzyl alcohol with the chemical formula C₆D₅CD₂OH. Its unique isotopic labeling makes it a valuable compound in various biological and chemical studies, particularly in tracing and kinetic experiments. The following sections will explore its biological activity, applications, and relevant research findings.

- Molecular Weight : 116.17 g/mol

- Structure : Contains a benzene ring with a hydroxymethyl group and seven deuterium atoms.

- Boiling Point : 203-205 °C

- Density : 1.065 g/mL at 25 °C

Biological Applications

This compound has several important applications in biological research:

- Internal Standard in Mass Spectrometry : It is frequently used as an internal standard in mass spectrometry (MS) due to its ability to improve the accuracy of quantitative measurements by compensating for variations in instrument performance and sample preparation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium allows researchers to gain detailed insights into molecular structures and dynamics, differentiating between hydrogen and deuterium signals.

- Solvent for Biological Studies : Its properties enable it to be used as a solvent in various biological experiments, facilitating the study of reaction mechanisms and metabolic pathways.

Toxicological Studies

Research indicates that benzyl alcohol, including its deuterated form, can have significant biological effects. A case study reported acute intoxication resulting from exposure to benzyl alcohol during paint stripping activities. The subject exhibited severe neurological symptoms, including cardiopulmonary arrest, which was attributed to high blood concentrations of benzyl alcohol (780 μg/mL) . This highlights the potential neurotoxic effects associated with its use.

Effects on Cellular Mechanisms

A study examined the effects of benzyl alcohol on insect cells (Galleria mellonella) and demonstrated that treatment increased levels of heat shock proteins (HSP70 and HSP90), suggesting an activation of oxidative stress response mechanisms . The quantitative determination of various inflammatory markers indicated that benzyl alcohol modulates immune responses at the cellular level.

Comparative Analysis

The following table summarizes the differences between this compound and other related compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Benzyl Alcohol | C₆H₅CH₂OH | Non-deuterated; more widely studied |

| Benzyl-d6 Alcohol | C₆D₅CD₃OH | Contains six deuterium atoms; less common |

| Ethanol | C₂H₅OH | Shorter carbon chain; different biological activity |

| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | Additional carbon; different reactivity profile |

Propiedades

IUPAC Name |

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583638 | |

| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71258-23-6 | |

| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71258-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.